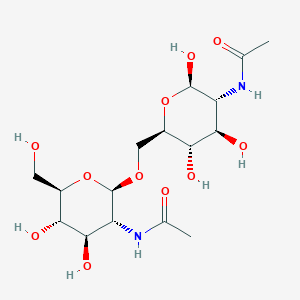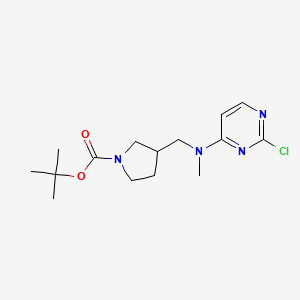
(4-Methoxyphenyl) propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl) propanoate, also known as benzenepropanoic acid, 4-methoxy-, phenyl ester, is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoic acid and features a methoxy group attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl) propanoate can be synthesized through the O-alkylation of hydroxyl-substituted analogs. For example, isopropyl 3-(4-methoxyphenyl)propanoate can be obtained by reacting isopropyl 3-(4-hydroxyphenyl)propanoate with methyl iodide and potassium carbonate in acetone . Another method involves the reaction of 3-(4-methoxyphenyl)propanoic acid with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound typically involves esterification reactions where the carboxylic acid derivative is reacted with an alcohol in the presence of an acid catalyst. This method is scalable and efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (4-Methoxyphenyl) propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylpropanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl) propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the manufacture of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl) propanoate involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl cinnamate: Contains a similar phenylpropanoic acid backbone but with an ethyl ester group.
Uniqueness: (4-Methoxyphenyl) propanoate is unique due to its methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
13098-94-7 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) propanoate |
InChI |
InChI=1S/C10H12O3/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h4-7H,3H2,1-2H3 |
Clave InChI |
ZJTDCIZEZMJDEN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)

![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)




methylphosphonic acid](/img/structure/B15294742.png)
